5-Ethynylimidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynylimidazo[1,2-a]pyrazine: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique chemical structure and reactivity . The presence of an ethynyl group at the 5-position of the imidazo[1,2-a]pyrazine ring enhances its chemical properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethynylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The ethynyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Dihydroimidazo[1,2-a]pyrazine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethynylimidazo[1,2-a]pyrazine serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors and fluorescent probes. Their ability to interact with biological macromolecules makes them useful in various biochemical assays .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and cancer. Its derivatives have been evaluated for their activity against specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials .
Wirkmechanismus
The mechanism of action of 5-ethynylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition is achieved through binding to the enzyme’s active site, preventing substrate access . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,5-a]pyridine: Used in the development of pharmaceuticals and materials science.
Imidazo[4,5-b]pyridine: Exhibits biological activity as GABA receptor modulators and proton pump inhibitors.
Uniqueness: 5-Ethynylimidazo[1,2-a]pyrazine stands out due to the presence of the ethynyl group, which enhances its reactivity and potential for functionalization. This unique feature allows for the development of a wide range of derivatives with diverse applications in various fields .
Eigenschaften
Molekularformel |
C8H5N3 |
---|---|
Molekulargewicht |
143.15 g/mol |
IUPAC-Name |
5-ethynylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H5N3/c1-2-7-5-9-6-8-10-3-4-11(7)8/h1,3-6H |
InChI-Schlüssel |
WGZCPIISSSJVMG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN=CC2=NC=CN12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.